N-Hydroxy-4-propoxybenzimidoyl Chloride
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Overview
Description
N-Hydroxy-4-propoxybenzimidoyl Chloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that have shown significant biological and pharmacological activities. This compound is characterized by the presence of a hydroxy group, a propoxy group, and a benzimidoyl chloride moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-propoxybenzimidoyl Chloride typically involves the reaction of 4-propoxybenzimidazole with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with thionyl chloride to introduce the chloride group, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-propoxybenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloride group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-4-propoxybenzimidoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of N-Hydroxy-4-propoxybenzimidoyl Chloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzimidoyl chloride moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxybenzimidazole: Shares the hydroxy group and benzimidazole core but lacks the propoxy and chloride groups.
N-Hydroxyphthalimide: Contains a hydroxy group and an imide moiety but differs in the overall structure.
N-Hydroxy-3,4,5,6-tetraphenylphthalimide: Similar in having a hydroxy group but has a more complex aromatic structure.
Uniqueness
N-Hydroxy-4-propoxybenzimidoyl Chloride is unique due to the presence of the propoxy group, which can influence its solubility and reactivity. The chloride group also provides a site for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H12ClNO2 |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-hydroxy-4-propoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C10H12ClNO2/c1-2-7-14-9-5-3-8(4-6-9)10(11)12-13/h3-6,13H,2,7H2,1H3 |
InChI Key |
SNSGLYKLYKTXJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=NO)Cl |
Origin of Product |
United States |
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